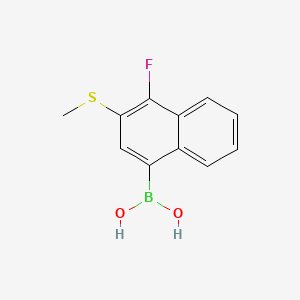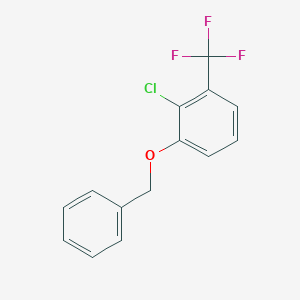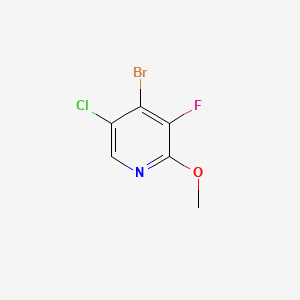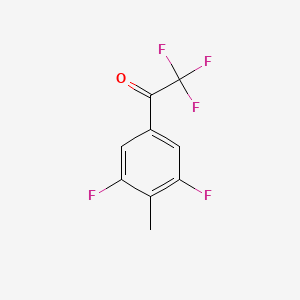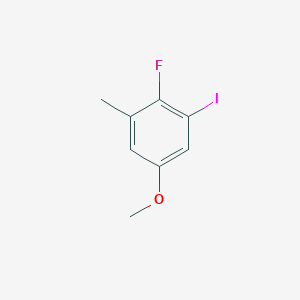
2-Fluoro-1-iodo-5-methoxy-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-iodo-5-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8FIO. It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-5-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-Fluoro-5-methoxy-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, methylation, and methoxylation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Fluoro-1-iodo-5-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 2-Fluoro-5-methoxy-3-methylbenzene.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 2-Fluoro-1-chloro-5-methoxy-3-methylbenzene.
Oxidation: Formation of 2-Fluoro-5-methoxy-3-methylbenzoic acid.
Reduction: Formation of 2-Fluoro-5-methoxy-3-methylbenzene.
科学研究应用
2-Fluoro-1-iodo-5-methoxy-3-methylbenzene is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.
Industry: Used in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Fluoro-1-iodo-5-methoxy-3-methylbenzene involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can undergo metabolic transformations, affecting the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-Fluoro-1-iodo-3-methoxy-5-methylbenzene
- 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene
- 2-Fluoro-1-iodo-4-methoxy-3-methylbenzene
Uniqueness
2-Fluoro-1-iodo-5-methoxy-3-methylbenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and potential applications. The presence of both fluorine and iodine atoms provides a distinctive combination of electronic effects and steric hindrance, making it a valuable compound in synthetic chemistry.
属性
分子式 |
C8H8FIO |
|---|---|
分子量 |
266.05 g/mol |
IUPAC 名称 |
2-fluoro-1-iodo-5-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8FIO/c1-5-3-6(11-2)4-7(10)8(5)9/h3-4H,1-2H3 |
InChI 键 |
UTUCAAUQCPALQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1F)I)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


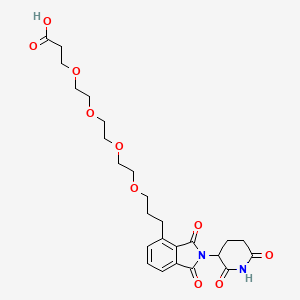
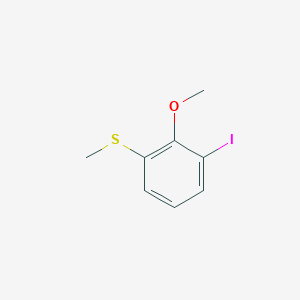
![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
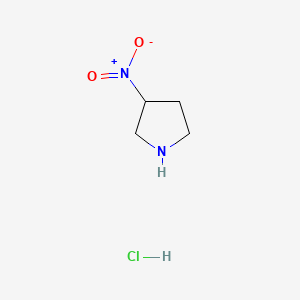
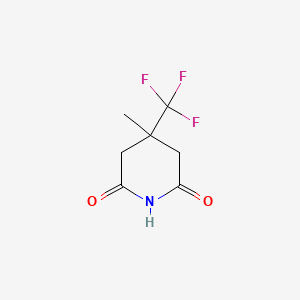
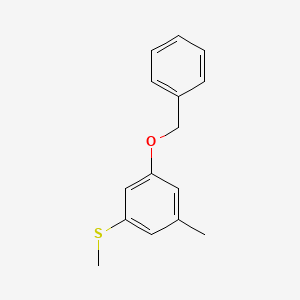
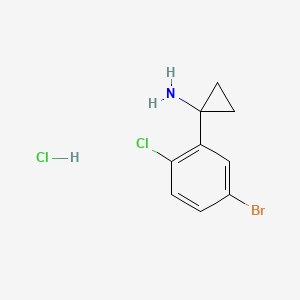
![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)
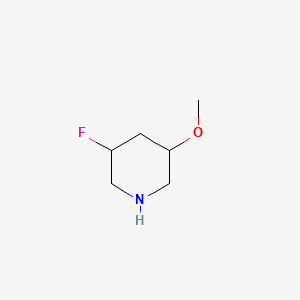
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)
